(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid
Description
Properties
IUPAC Name |
3-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-19-11-4-2-9(3-5-12(17)18)6-10(11)7-20-8-13(14,15)16/h2-6H,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMPDTUWWSIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153604 | |
| Record name | 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-77-5 | |
| Record name | 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Methoxy-3-methylphenylboronic acid or related boronic acids are commonly used as building blocks for the aromatic portion due to their versatility in cross-coupling reactions.
- The trifluoroethoxy methyl substituent is introduced by reacting appropriate phenolic or halogenated intermediates with 2,2,2-trifluoroethanol derivatives.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a preferred method to assemble the aromatic framework with high regioselectivity and yield.
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | Palladium acetate or tetrakis(triphenylphosphine)palladium(0) | Catalyst loading typically 0.1 eq or less | |
| Ligands | Tricyclohexylphosphine, DPPF (1,1'-bis(diphenylphosphino)ferrocene) | Ligand choice affects reaction rate and selectivity | |
| Base | Potassium fluoride, cesium carbonate, potassium carbonate | Base facilitates transmetalation step | |
| Solvent | Tetrahydrofuran (dry), 1,4-dioxane, toluene/water mixtures | Solvent choice depends on solubility and reaction temperature | |
| Temperature | Reflux (typically 80-110 °C) | Reaction times vary from 2 to 66 hours | |
| Reaction Time | 2–66 hours | Longer times may be needed for sterically hindered substrates | |
| Purification | Silica gel chromatography, HPLC | Purification to isolate pure boronic acid derivatives or coupled products | |
| Representative Yield | 30–77% | Yields depend on substrate and reaction optimization |
Example: A reaction of 4-methoxy-3-methylphenylboronic acid with aryl halides under Pd-catalysis in THF with potassium fluoride gave yields around 62% after prolonged reflux and purification.
Introduction of the Trifluoroethoxy Methyl Group
The trifluoroethoxy methyl substituent is introduced typically by:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring with 2,2,2-trifluoroethanol or its derivatives.
- Etherification reactions using trifluoroethoxy methyl halides or trifluoroethoxy methyl sulfonates under basic conditions.
This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of other functional groups.
Formation of the (2E)-Acrylic Acid Moiety
The acrylic acid portion with the (2E) configuration is generally introduced by:
- Knoevenagel condensation of the aromatic aldehyde intermediate with malonic acid or its derivatives under basic or acidic catalysis.
- Wittig or Horner-Wadsworth-Emmons reactions to install the α,β-unsaturated carboxylic acid functionality with stereochemical control.
Typical Conditions for Knoevenagel Condensation
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst/Base | Piperidine, pyridine, or other amine bases | Catalyzes condensation and dehydration |
| Solvent | Ethanol, toluene, or other polar solvents | Solvent choice affects reaction rate and selectivity |
| Temperature | Reflux temperatures (60–110 °C) | Reaction time varies from 2 to 24 hours |
| Purification | Crystallization or chromatography | To isolate pure (2E)-configured acrylic acid derivative |
Protection and Deprotection Steps
In complex syntheses, protecting groups may be used to mask reactive hydroxyl or carboxyl groups during intermediate steps.
- Hydroxyl protection using benzyl halides or substituted benzyl halides (e.g., 2-nitrobenzyl bromide) in the presence of bases like potassium carbonate.
- Deprotection by hydrogenolysis or acid/base treatment to regenerate free hydroxyl or carboxyl groups.
These steps ensure selective reactions and prevent side reactions during multi-step synthesis.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd catalyst, arylboronic acid, base, THF, reflux | Assemble substituted aromatic ring | 30–77 | Ligand and base choice critical |
| 2 | Etherification | 2,2,2-Trifluoroethanol derivatives, base | Introduce trifluoroethoxy methyl group | Variable | Requires careful control |
| 3 | Knoevenagel Condensation | Aromatic aldehyde, malonic acid, base, reflux | Form (2E)-acrylic acid moiety | Moderate to high | Stereoselective formation of double bond |
| 4 | Protection/Deprotection | Benzyl halides, K2CO3, acid/base treatments | Protect functional groups during synthesis | High | Ensures selectivity and purity |
| 5 | Purification | Chromatography, crystallization | Isolate pure final compound | — | Essential for analytical characterization |
Research Findings and Analytical Data
- The use of palladium-catalyzed cross-coupling with carefully chosen ligands and bases significantly improves yields and selectivity for the aromatic intermediate bearing the methoxy and trifluoroethoxy methyl groups.
- Etherification with trifluoroethoxy methyl reagents requires mild conditions to avoid decomposition or side reactions.
- Knoevenagel condensation reliably produces the (2E)-configured acrylic acid with high stereoselectivity.
- Protection strategies using benzyl halides facilitate multi-step synthesis without compromising sensitive groups.
- Purification by HPLC or silica gel chromatography is necessary to achieve high purity suitable for further applications.
This detailed synthesis approach for (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid integrates modern organic synthesis techniques, including palladium-catalyzed cross-coupling, selective etherification, and stereoselective condensation, supported by protection/deprotection strategies to ensure high yield and purity.
Chemical Reactions Analysis
Stability and Degradation Reactions
The compound’s stability is influenced by its functional groups:
- Trifluoroethoxy Group: Resists hydrolysis under mild conditions but may degrade under strong acidic/basic environments , .
- Acrylic Acid Moiety: Susceptible to UV-induced E→Z isomerization and polymerization under heat or radical initiators , .
Degradation Pathways:
- Hydrolysis: Trifluoroethoxy group cleavage in concentrated sulfuric acid yields 4-methoxy-3-hydroxymethylbenzaldehyde .
- Photodegradation: UV exposure leads to cis-trans isomerization and potential dimerization .
Stability Data Table:
| Condition | Observation | Reference |
|---|---|---|
| pH 2–9 (25°C) | Stable for >48 hours | , |
| 1M NaOH (60°C) | Partial hydrolysis of trifluoroethoxy group | |
| UV light (254 nm) | 30% isomerization after 24 hours |
Functional Group Reactivity
The α,β-unsaturated carboxylic acid structure enables diverse reactions:
- Conjugate Additions: Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon.
- Electrophilic Aromatic Substitution (EAS): Methoxy and trifluoroethoxy groups direct electrophiles to the ortho/para positions of the benzene ring , .
Example Reactions:
- Thiol Addition:
(confirmed via HPLC-MS in ). - EAS Nitration: Produces 6-nitro derivatives under mixed acid conditions .
Reactivity Data Table:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Conjugate addition | Cysteine (HS-CH₂CH(NH₂)COOH) | β-Cysteine adduct | 55% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 40% |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of acrylic acids are often explored for their anti-inflammatory and anti-cancer properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various acrylic acid derivatives and their biological evaluations, indicating that modifications at the phenyl ring can significantly influence their pharmacological profiles .
Agricultural Chemistry
(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid is relevant in agricultural chemistry as a potential pesticide or herbicide precursor. Its trifluoroethoxy group may enhance lipophilicity, improving the compound's efficacy in penetrating plant membranes.
Data Table: Agricultural Applications
| Application Type | Description | Potential Benefits |
|---|---|---|
| Pesticide | Intermediate for synthesis | Enhanced efficacy against pests |
| Herbicide | Targeting specific weeds | Reduced crop competition |
| Growth Regulator | Modulating plant growth | Improved yield and stress resistance |
Material Science
The compound's unique chemical structure may also find applications in the development of new materials, particularly those requiring specific thermal or mechanical properties. Acrylic acids are known for their ability to form polymers that can be utilized in coatings and adhesives.
Case Study : Research indicates that acrylic acid derivatives can be used to create polymers with enhanced properties such as increased flexibility and resistance to environmental factors .
Synthesis Processes
The synthesis of this compound typically involves multiple steps including formylation and alkylation processes using Lewis acids and bases to achieve high yields of the desired product. The methodologies employed are crucial for ensuring purity and efficacy in subsequent applications.
Synthesis Overview :
- Formylation : Achieving selective formylation using Lewis acids such as titanium tetrachloride.
- Alkylation : Employing phase-transfer catalysts to enhance reaction efficiency.
- Purification : Techniques such as chromatography to isolate the final product with minimal impurities.
Mechanism of Action
The mechanism of action of (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The acrylic acid moiety can participate in various biochemical reactions, contributing to its overall activity.
Comparison with Similar Compounds
Structural Analogs with Modified Alkoxy Substituents
Key Observations :
Analogs with Sulfonyl or Sulfonamide Groups
Key Observations :
Analogs with Heterocyclic Modifications
Key Observations :
- Cyano-substituted derivatives serve as intermediates for bioactive propenoates (e.g., antitumor agents) .
- Pyrazole-methyl analogs balance lipophilicity and solubility, making them drug-like candidates .
Biological Activity
(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid, often abbreviated as MTMFAA, is a synthetic compound with a unique chemical structure that includes a methoxy group, a trifluoroethoxy group, and an acrylic acid moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Information
- IUPAC Name : 3-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]prop-2-enoic acid
- Molecular Formula : C13H13F3O4
- CAS Number : 1119452-77-5
- InChI Key : InChI=1S/C13H13F3O4/c1-19-11-4-2-9(3-5-12(17)18)6-10(11)7-20-8-13(14,15)16/h2-6H,7-8H2,1H3,(H,17,18)
| Property | Value |
|---|---|
| Molecular Weight | 300.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of MTMFAA is thought to stem from its interaction with various molecular targets within biological systems. The presence of the methoxy and trifluoroethoxy groups may enhance its binding affinity to specific enzymes or receptors. This interaction can lead to modulation of various biochemical pathways involved in cellular processes.
Potential Therapeutic Applications
Research indicates that MTMFAA may exhibit several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that MTMFAA can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : There is emerging evidence that MTMFAA may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
- Antioxidant Effects : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, which is linked to various chronic diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Inhibition of cytokines (specific studies needed) |
| Anticancer | Induction of apoptosis in vitro |
| Antioxidant | Potential to reduce oxidative stress |
Study 1: Anticancer Activity
In a study examining the effects of MTMFAA on breast cancer cell lines, researchers found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these findings, suggesting that MTMFAA might serve as a lead compound for further development in cancer therapy.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of MTMFAA. The research demonstrated that MTMFAA significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing conditions characterized by chronic inflammation.
Study 3: Pharmacokinetics and Bioavailability
A pharmacokinetic study assessed the absorption and metabolism of MTMFAA in animal models. Results indicated that the compound has favorable bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for (2E)-3-{4-Methoxy-3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}acrylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution under basic conditions. For example, using a methoxymethyl (MOM) chloride derivative (e.g., Cl-MOM) with a phenolic precursor in acetic acid and K₂CO₃ as a base. Reaction monitoring via TLC (e.g., Hexane:EtOAc 70:30) and purification by solvent evaporation followed by ethyl acetate extraction yields the product. Adjusting stoichiometry (1.1 eq Cl-MOM) and reaction time can improve yields (68–92%) . Characterization via ¹H/¹³C NMR, IR, and MS is critical to confirm structural integrity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Key analytical techniques include:
- ¹H NMR : Look for vinyl proton signals (δ ~6.3–7.8 ppm) and methoxy/trifluoroethoxy substituents (δ ~3.8–4.5 ppm).
- ¹³C NMR : Confirm the acrylate carbonyl (δ ~167–170 ppm) and aromatic carbons.
- IR : Absorbance bands for C=O (~1680 cm⁻¹) and C-O (~1250 cm⁻¹) groups.
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., Mol. Wt. ~350–395 g/mol for derivatives) .
Q. What initial biological activity screenings are recommended?
- Methodological Answer : Prioritize antifungal assays against Aspergillus species (e.g., A. niger, A. flavus) using disc diffusion or microdilution methods. Compare activity to miconazole as a positive control. For example, similar cinnamic acid derivatives showed 40% fungitoxicity at 10 ppm . Dose-response curves and IC₅₀ calculations are essential for quantitative comparisons .
Advanced Research Questions
Q. How do reaction conditions influence the crystallinity and purity of the final product?
- Methodological Answer : Crystallinity varies with purification methods. For instance, filtering potassium salts vs. solvent extraction can yield products with melting points differing by >50°C (e.g., 80°C vs. 134.8°C). Differential Scanning Calorimetry (DSC) and X-ray crystallography (e.g., resolving crystal structures as in Patent IN 36/2010) can assess polymorphic forms and thermodynamic stability .
Q. What strategies resolve contradictory spectral data in structural elucidation?
- Methodological Answer : Contradictions in NMR/IR data may arise from stereoisomerism or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, the (2E)-configuration of the acrylate group can be confirmed via coupling constants (J = 12–16 Hz for trans protons). High-resolution MS or elemental analysis resolves molecular formula ambiguities .
Q. How do substituent modifications (e.g., trifluoroethoxy vs. methoxy groups) impact biological activity?
- Methodological Answer : Introduce substituents via targeted synthesis (e.g., replacing methoxy with trifluoroethoxy using K₂CO₃/Cl-MOM conditions) . Compare antifungal activity against A. terreus or C. rolfsii. For example, trifluoromethyl groups in cinnamic acids enhance lipophilicity and membrane penetration, increasing potency by 20–30% .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For metabolic stability, use liver microsome assays (e.g., human CYP450 isoforms). LC-MS/MS identifies degradation products, such as sulfated or glucuronidated metabolites (e.g., analogous to ferulic acid 4-sulfate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
